1H-Pyrrole, 2,5-bis(4-bromophenyl)-
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Overview
Description
1H-Pyrrole, 2,5-bis(4-bromophenyl)- is a substituted methane derivative where three hydrogen atoms of the methane molecule are replaced by two pyrrole rings and one 4-bromophenyl moiety
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- typically involves an acid-catalyzed condensation reaction of pyrrole or a substituted pyrrole with an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane, which serves as a precursor for further synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,5-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups into the pyrrole rings .
Scientific Research Applications
1H-Pyrrole, 2,5-bis(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of porphyrins, fluorescent laser dyes, and fluorophores.
Biology: The compound is used in imaging applications and as a chemo-sensor.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique structural properties.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2,5-bis(4-bromophenyl)- exerts its effects involves interactions at the molecular level. The pyrrole rings and bromophenyl moiety can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in different fields, as they determine the compound’s behavior under specific conditions .
Comparison with Similar Compounds
1H-Pyrrole, 2,5-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: This compound has a similar structure but with methyl groups instead of additional pyrrole rings.
2,5-Bis(4-bromophenyl)-p-xylene: Another structurally related compound with different substituents on the aromatic rings.
The uniqueness of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
55368-36-0 |
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Molecular Formula |
C16H11Br2N |
Molecular Weight |
377.07 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |
InChI Key |
IQBOGGBDBMIETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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